L-TYROSINE (2-13C)
Description
Properties
Molecular Weight |
182.81 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Tyrosine 2 13c Utilization in Research
Strategies for Isotopic Enrichment and Administration
The application of L-TYROSINE (2-13C) in research hinges on its effective delivery and incorporation into the system of study. Methodologies range from cellular-level biosynthetic techniques to systemic administration in whole organisms, each tailored to specific research questions.
Biosynthetic Incorporation Techniques
Biosynthetic incorporation leverages cellular machinery to integrate L-TYROSINE (2-13C) into proteins. This approach is fundamental for structural biology and studies of protein synthesis, allowing for the precise placement of an isotopic label within a polypeptide chain.
Cell-free protein synthesis (CFPS) offers a controlled in-vitro environment for producing proteins, circumventing the complexities of live-cell metabolism. nih.govpromega.com A significant advantage of CFPS is the ability to directly supply labeled amino acids like L-TYROSINE (2-13C) to the reaction mixture, which contains all the necessary translational machinery such as ribosomes, tRNAs, and enzymes. promega.com This method allows for highly selective labeling of tyrosine residues within a target protein. researchgate.netnih.gov
Because the system is "open," researchers have precise control over the composition of the reaction, including the concentration of the labeled precursor. acs.org This minimizes the common issue of isotope scrambling, where the label is metabolically converted and appears in other amino acids, a frequent complication in in-vivo systems. nih.govresearchgate.net For instance, researchers have successfully used E. coli-based CFPS to produce milligrams of protein with specifically labeled residues, demonstrating the system's efficiency and precision. nih.gov The ability to produce proteins with selectively labeled aromatic amino acids is particularly valuable for NMR spectroscopy, as it simplifies complex spectra and aids in the study of protein structure and dynamics. researchgate.net
For the production of L-TYROSINE (2-13C) itself, as well as for incorporating it into proteins in vivo, microbial over-expression systems, particularly using Escherichia coli, are extensively employed. asm.orgnih.govnih.govresearchgate.net This involves genetically engineering the microorganism to enhance the metabolic flux towards the tyrosine biosynthesis pathway. nih.govpnnl.gov Key strategies include:
Deregulation of Feedback Inhibition: Key enzymes in the aromatic amino acid pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) and chorismate mutase/prephenate dehydrogenase (TyrA), are often subject to feedback inhibition by tyrosine. asm.org Engineering these enzymes to be resistant to this feedback (e.g., aroGfbr, tyrAfbr) is a critical step to increase production. nih.govnih.govasm.org
Increasing Precursor Availability: The biosynthesis of tyrosine begins with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.gov Overexpressing genes like transketolase A (tktA) and phosphoenolpyruvate synthase (ppsA) can boost the supply of these essential precursors, channeling more carbon towards the desired pathway. asm.orgnih.gov
Blocking Competing Pathways: The metabolic pathway for phenylalanine competes for the common precursor, chorismate. google.com Inactivating or reducing the expression of genes in the phenylalanine branch, such as pheA, can redirect the metabolic flow towards tyrosine. google.com
Optimizing Gene Expression: Achieving a balanced expression of all necessary pathway genes is crucial to prevent the accumulation of intermediate bottlenecks. This is often accomplished by placing the genes on plasmids under the control of inducible promoters. asm.org
Through these metabolic engineering strategies, researchers have achieved significant yields of L-tyrosine.
| Strain Designation | Key Genetic Modifications | Reported L-Tyrosine Titer (g/L) | Reference |
|---|---|---|---|
| E. coli T2 | Overexpression of feedback-resistant aroG and tyrA; deletion of tyrR; overexpression of ppsA and tktA. | 9.7 | nih.gov |
| Strain BTY2.13 | Co-overexpression of aroGfbr, aroL, and tyrC; knockout of tyrosine transporter (tyrP). | 43.14 | nih.gov |
| Engineered Strain F | Modular pathway engineering on two plasmids (11 genes total). | >2.0 | asm.org |
| Engineered Strain (PB12 background) | Expression of TyrC and PheACM in a strain lacking the phosphotransferase system. | 3.0 | asm.org |
These systems can be adapted for isotopic labeling by growing the engineered microbes on a minimal medium where the primary carbon source is a 13C-labeled precursor, such as [13C]-glucose.
A critical consideration when using in-vivo biosynthetic labeling is the potential for isotope scrambling. researchgate.net This occurs when the supplied labeled precursor, in this case L-TYROSINE (2-13C), is metabolized by the host organism, and the 13C label is transferred to other molecules. The result is that the isotope may appear in amino acids other than tyrosine in the final protein product. nih.gov
In the context of aromatic amino acids, significant scrambling can occur between tyrosine and phenylalanine due to the activity of aromatic amino acid transaminases. nih.gov While cell-free systems largely avoid this issue, it is a significant factor in microbial expression systems. nih.govresearchgate.net The extent of scrambling depends on the specific metabolic state of the organism and the position of the label. For instance, studies have shown that while the main-chain ¹⁵N atoms are highly prone to scrambling, ¹³C atoms on the alpha-carbon and in the side-chain experience substantially less metabolic interconversion. researchgate.net
Strategies to minimize scrambling include:
Using host strains with specific gene knockouts in amino acid catabolism or interconversion pathways.
Supplying a mixture of unlabeled amino acids to the growth media to suppress the cell's own biosynthesis pathways.
Using precursors that enter the biosynthetic pathway at a very late stage, reducing the number of metabolic steps where scrambling can occur. researchgate.netresearchgate.net
Despite these challenges, the enhanced relative intensity of specific mass-to-charge ratio peaks in mass spectrometry can still indicate successful incorporation, even with some background scrambling. researchgate.net Careful analysis and comparison with unlabeled controls are essential to correctly interpret the labeling patterns.
Microbial Over-Expression Systems for Labeled Amino Acid Production
Direct Tracer Administration Approaches
Direct administration of L-TYROSINE (2-13C) as a tracer into a whole organism is a cornerstone of kinetic studies of metabolism. This in-vivo approach allows for the quantification of metabolic rates, such as protein synthesis, breakdown, and amino acid oxidation, under various physiological and pathological conditions. e-acnm.org
The two primary infusion methodologies for tracer administration are constant infusion and bolus injection, each suited for different experimental goals. nih.gov
Constant Infusion: The goal of the constant infusion method is to achieve a metabolic and isotopic steady state, where the rate of appearance of the tracer in the plasma pool is equal to its rate of disappearance. cambridge.org This is typically achieved by administering a priming dose to rapidly fill the body's metabolic pools, followed by a continuous infusion of the tracer at a constant rate. physiology.orgphysiology.org A steady state in plasma and expired CO₂ enrichment is usually reached within a few hours. physiology.orgnih.gov This method is considered a reference technique for measuring whole-body protein turnover and amino acid kinetics in both fasted and fed states. cambridge.orgresearchgate.net The rate of appearance of the amino acid (reflecting protein breakdown in the postabsorptive state) can be calculated from the dilution of the isotopic tracer in the plasma at this steady state. cambridge.org
Non-Steady-State Tracing (Bolus Injection): In contrast, a bolus injection involves administering a single, large dose of the tracer. physiology.org This method is inherently a non-steady-state approach, as the tracer enrichment in the plasma peaks shortly after injection and then declines over time as it is distributed and metabolized. physiology.org This technique is often used in clinical breath tests, where the appearance of the 13C label in expired CO₂ is monitored over several hours. physiology.org While simpler to administer, the analysis of bolus data can be more complex, often requiring compartmental modeling to interpret the kinetic curves of tracer enrichment in plasma and breath. physiology.org Bolus injections are particularly useful for studying initial tracer distribution and can be employed to assess processes like hepatic phenylalanine oxidation. physiology.org
Both methods have been compared extensively. While constant infusion provides a more stable platform for calculating fluxes, the bolus method can be less time-consuming and invasive. nih.govresearchgate.net A hybrid "flood-primed, continuous infusion" has also been developed, which uses a large priming bolus to instantly label tissue pools, followed by a continuous infusion to maintain the steady state, potentially allowing for measurements with a single tissue biopsy. physiology.org
| Methodology | Principle | Primary Goal | Advantages | Considerations | Typical Application |
|---|---|---|---|---|---|
| Primed Constant Infusion | Achieve and maintain isotopic steady-state in plasma. | Quantify metabolic fluxes (synthesis, breakdown, oxidation) under stable conditions. | Allows for robust calculation of turnover rates; considered a reference method. | Requires longer infusion times (e.g., 3-8 hours); assumes steady state is reached and maintained. | Measuring whole-body and muscle protein synthesis. nih.govresearchgate.net |
| Bolus Injection | Administer a single large dose of tracer and monitor its decay. | Assess rapid metabolic processes and tracer distribution. | Shorter duration; less invasive; useful for clinical breath tests. | Non-steady-state kinetics require more complex data analysis (e.g., compartmental modeling). | Quantifying liver function via phenylalanine oxidation breath tests. physiology.org |
Primed-Infusion Protocols
Primed-infusion protocols are a cornerstone of kinetic studies using L-TYROSINE (2-13C) and other stable isotope tracers. This technique is designed to rapidly achieve a steady-state concentration of the tracer in the body's metabolic pools, which is crucial for accurate calculations of metabolic flux. physiology.org The protocol involves the administration of an initial, larger dose of the tracer, known as a priming dose, followed by a continuous infusion at a lower, constant rate. physiology.orgresearchgate.net
The priming dose quickly raises the isotopic enrichment of L-TYROSINE (2-13C) in the plasma and tissues to a level that is then maintained by the subsequent continuous infusion. physiology.org This circumvents the long delay that would otherwise be required to reach a plateau if only a constant infusion were used. physiology.org The amounts of both the priming and continuous infusion doses are carefully calculated based on the expected turnover rate of the amino acid in the subject. nih.govnih.gov For instance, in studies of phenylalanine and tyrosine kinetics, researchers have employed primed, constant infusions of labeled phenylalanine and tyrosine to investigate their metabolism over several hours. nih.govresearchgate.net Studies have demonstrated that with an appropriate priming dose, isotopic steady state in plasma can be achieved in less than two hours. physiology.org
This approach has been successfully applied in various research contexts, including the study of protein synthesis in different tissues and the assessment of amino acid requirements. nih.govnih.gov For example, a primed, continuous infusion of L-[1-13C]leucine was used to determine rates of leucine (B10760876) turnover, oxidation, and incorporation into protein. physiology.org Similarly, studies have utilized primed infusions of labeled phenylalanine and tyrosine to explore their kinetics in healthy adults under different dietary conditions. nih.govnih.gov
Advanced Analytical Platforms for L-TYROSINE (2-13C) Detection and Quantification
The accurate measurement of L-TYROSINE (2-13C) and its metabolites is paramount for the success of tracer studies. This is accomplished through a suite of advanced analytical platforms, with mass spectrometry-based techniques being the gold standard.
Mass Spectrometry (MS)-Based Techniques
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for distinguishing between the naturally occurring L-tyrosine and its 13C-labeled counterpart. researchgate.netresearchgate.net This family of techniques allows for the precise quantification of isotopic enrichment in various biological samples, including plasma, tissues, and proteins. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Amino Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of 13C-labeled amino acids like L-TYROSINE (2-13C). dss.go.thnih.gov This method provides rich information on the isotopomer distributions, which is crucial for metabolic flux analysis. dss.go.th
Prior to analysis, amino acids are typically derivatized to make them volatile, a necessary step for gas chromatography. mdpi.com A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids. nih.gov The sample is then introduced into the gas chromatograph, which separates the different amino acids. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). shimadzu.com The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the quantification of the M+1 isotopomer, which contains the 13C label. nih.govdss.go.th
GC-MS has proven to be a reliable method for measuring low enrichments of stable isotopes in biological samples, making it suitable for studies of muscle protein synthesis and other metabolic processes with slow turnover rates. nih.gov
Table 1: GC-MS in L-TYROSINE (2-13C) Research
| Application | Key Findings/Methodology |
|---|---|
| Metabolic Flux Analysis | Provides detailed isotopomer distributions for quantifying intracellular fluxes. dss.go.thnih.gov |
| Amino Acid Analysis | Requires derivatization to increase volatility for GC separation. mdpi.com |
| Low Enrichment Measurement | Capable of accurately measuring very low levels of isotopic enrichment. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Tracing
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile tool for isotopic tracing studies involving L-TYROSINE (2-13C). researchgate.netnih.gov Unlike GC-MS, LC-MS does not typically require derivatization, as it is well-suited for the analysis of non-volatile and polar molecules like amino acids in their native form. researchgate.net
In an LC-MS system, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. springernature.comescholarship.org Electrospray ionization (ESI) is a commonly used ionization technique that gently transfers ions from the liquid phase to the gas phase. nih.gov The mass analyzer, which can be a quadrupole, ion trap, or time-of-flight (TOF) instrument, then separates and detects the ions. researchgate.net
LC-MS/MS, or tandem mass spectrometry, provides an additional layer of specificity. In this setup, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer. nih.govmdpi.com This technique, often using multiple reaction monitoring (MRM), is highly sensitive and selective for quantifying specific labeled compounds in complex biological matrices. nih.gov For example, LC-MS/MS has been used to quantify modified tyrosines in human urine, employing 13C-labeled tyrosine as an internal standard. nih.gov A method for measuring melanin (B1238610) synthesis uses [U-13C]-L-tyrosine and LC-MS to trace its fate. nih.gov
Table 2: LC-MS Applications in L-TYROSINE (2-13C) Studies
| Technique | Application | Advantage |
|---|---|---|
| LC-MS | Isotopic tracing of non-volatile metabolites. researchgate.netspringernature.com | No derivatization required for polar molecules. |
| LC-MS/MS (MRM) | Targeted quantification of labeled amino acids and their metabolites. nih.govmdpi.com | High sensitivity and specificity. |
| LC-HRMS | Untargeted metabolomics and resolving complex isotopic patterns. escholarship.org | High mass accuracy and resolution. |
High-Resolution Mass Spectrometry for Peptide and Metabolite Analysis
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of L-TYROSINE (2-13C) incorporated into peptides and for untargeted metabolomics. acs.orgescholarship.org Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide very high mass accuracy and resolving power. escholarship.orgacs.org
This high resolution allows for the unambiguous determination of elemental compositions and the ability to distinguish between isobaric compounds (compounds with the same nominal mass but different exact masses). acs.org In the context of 13C labeling, HRMS can resolve the isotopic fine structure of a peptide or metabolite, providing detailed information about the number and position of the incorporated 13C atoms. acs.orgnih.gov
HRMS is particularly valuable for analyzing the labeling patterns of peptides from protein digests, which can provide insights into protein-specific synthesis rates and amino acid metabolism within specific cellular compartments. acs.orgnih.gov It also enables stable isotope-resolved metabolomics, where both the quantification of metabolites and their isotopic enrichment can be determined simultaneously. escholarship.org
Isotope Ratio Mass Spectrometry (IRMS) for Tracer Enrichment
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. researchgate.netphysiology.org While other MS techniques measure the absolute abundance of different isotopologues, IRMS measures the ratio of the heavy isotope to the light isotope (e.g., 13C/12C) with extremely high precision. physiology.org
In a typical IRMS setup for 13C analysis, the sample containing L-TYROSINE (2-13C) is first combusted to carbon dioxide (CO2) gas. researchgate.net This gas is then introduced into the mass spectrometer, which is specifically designed to measure the ratio of 13CO2 to 12CO2. researchgate.netphysiology.org When coupled with a gas chromatograph (GC-C-IRMS), this technique allows for the compound-specific analysis of isotope ratios in complex mixtures. researchgate.netnih.gov
GC-C-IRMS is highly sensitive and is the preferred method when very low levels of isotopic enrichment need to be accurately determined. researchgate.net It has been shown to be a valuable tool for quantifying the 13C enrichment of proteinogenic amino acids in metabolic tracer experiments, especially at low degrees of labeling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches
NMR spectroscopy stands as a cornerstone technique for leveraging the information provided by L-Tyrosine (2-¹³C). The presence of the ¹³C nucleus at a specific position allows for a variety of specialized NMR experiments that yield detailed structural, dynamic, and metabolic information. isotope.comisotope.comckisotopes.com
¹³C NMR spectroscopy, particularly when enhanced by isotopic labeling, offers a window into the structure and dynamics of molecules. acs.org The chemical shift of the 2-¹³C in L-Tyrosine is sensitive to its local chemical environment. In studies of proteins, the incorporation of L-Tyrosine (2-¹³C) can provide insights into protein folding and conformational changes. illinois.edu The analysis of ¹³C NMR spectra of L-Tyrosine and its derivatives can reveal details about molecular structure. For instance, the ¹³C NMR spectrum of L-tyrosine hydrochloride shows distinct signals for the carboxyl, aliphatic, and aromatic carbons, allowing for their unambiguous assignment. researchgate.net
Dynamic processes, such as the flipping of phenyl rings in tyrosine residues, can also be investigated using variable temperature ¹³C NMR. researchgate.netacs.org These studies provide information on the motional freedom of specific parts of a molecule, which is often crucial for its biological function. Advanced techniques like cross-polarization/magic angle spinning (CP/MAS) can enhance the signal of ¹³C NMR in solid-state samples, although achieving uniform enhancement across all carbons can be challenging with standard methods. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for L-Tyrosine Hydrochloride
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Carboxyl Carbon | 172.6 |
| Cα (carrying NH₃⁺) | 55.4 |
| Cβ (aliphatic) | 35.9 |
| Aromatic C (carrying alkyl group) | 126.8 |
| Ortho and Meta Aromatic C's | 132.0 and 117.2 |
| Para Aromatic C (carrying OH) | 156.4 |
Data sourced from a study on L-tyrosine hydrochloride. researchgate.net
Solid-state NMR (ssNMR) is an indispensable tool for studying the three-dimensional structure of non-crystalline or insoluble biomolecules, such as amyloid fibrils or membrane proteins. osti.gov The incorporation of L-Tyrosine (2-¹³C) into such systems allows for the determination of internuclear distances and torsion angles, providing critical constraints for structure calculation. mpg.de
In the realm of biomolecular NMR, selective isotopic labeling with amino acids like L-Tyrosine (2-¹³C) is a powerful strategy for simplifying complex spectra of large proteins and nucleic acids. isotope.comckisotopes.com By introducing a ¹³C label at a specific site, researchers can focus on the signals from that residue and its immediate neighbors, facilitating resonance assignment and the study of ligand binding or protein-protein interactions. isotope.comisotope.com
The use of ¹³C-labeled amino acids is crucial for advanced NMR experiments like Transverse Relaxation-Optimized Spectroscopy (TROSY), which allows for the study of very large macromolecules. nih.gov For instance, creating a ¹⁹F-¹³C pair in a tyrosine residue enables the use of aromatic ¹⁹F-¹³C TROSY, a technique that provides high-resolution spectra with reduced background signals, offering a sensitive probe for biomolecular structure, function, and dynamics. nih.gov
Isotopic editing in NMR experiments relies on the presence of a ¹³C label to selectively observe or filter signals. This is particularly useful in complex biological samples. Isotopomer distribution analysis, often performed using mass spectrometry but complemented by NMR, examines the different isotopic forms of a metabolite. oup.com When L-Tyrosine (2-¹³C) is used as a tracer in metabolic studies, the position of the label provides a distinct signature that can be followed through various biochemical pathways. This allows for the differentiation of molecules synthesized from the tracer from the pre-existing unlabeled pool. oup.com
Biomolecular NMR for Macromolecular Probing
Computational and Bioinformatic Approaches for Data Processing and Modeling
The data generated from L-Tyrosine (2-¹³C) experiments, especially in the context of metabolomics and fluxomics, requires sophisticated computational and bioinformatic tools for processing, analysis, and interpretation. isotope.comoup.com
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. osti.govsci-hub.semedchemexpress.com ¹³C-MFA, which utilizes ¹³C-labeled substrates like L-Tyrosine (2-¹³C), is considered the most accurate method for determining intracellular fluxes. osti.govmedchemexpress.com
The core of ¹³C-MFA is the development of a computational model that simulates the flow of the ¹³C label through the metabolic network. nih.gov This model predicts the expected isotopomer distributions in various metabolites based on a given set of fluxes. By comparing these predictions to the experimentally measured isotopomer distributions (often from proteinogenic amino acids), the intracellular fluxes can be estimated. osti.govsci-hub.se Software packages like OpenFLUX2 are designed for this purpose, allowing for the analysis of both single and parallel labeling experiments to improve flux precision. researchgate.net
Table 2: Key Steps in ¹³C-Metabolic Flux Analysis
| Step | Description |
|---|---|
| Metabolic Model Generation | Construction of a stoichiometric model of the relevant metabolic pathways. sci-hub.se |
| Experimental Design | Selection of the optimal ¹³C-labeled substrate (tracer) to maximize the precision of the target flux calculations. sci-hub.se |
| Carbon Labeling Experiment | Culturing cells with the ¹³C tracer and measuring effluxes, biomass composition, and the isotopic labeling patterns of metabolites. sci-hub.se |
| Flux Estimation | Using computational models to estimate the intracellular fluxes and their confidence intervals by fitting the model to the experimental data. sci-hub.se |
| Statistical Evaluation | Assessing the statistical significance of the calculated fluxes and the adequacy of the metabolic model. sci-hub.se |
The labeling pattern of protein-bound amino acids, including tyrosine, provides a time-integrated readout of the isotopic state of their precursor pools. By analyzing the mass isotopomer distribution of tyrosine from cells grown with a ¹³C-labeled source, researchers can infer the fluxes through pathways leading to its synthesis. nih.gov The specific placement of the label in L-Tyrosine (2-¹³C) offers a distinct advantage for tracing specific atomic transitions within the metabolic network.
Software Tools for Isotopic Data Analysis (e.g., X13CMS, Miso)
The analysis of data from stable isotope labeling experiments is a significant bottleneck that is being addressed by a variety of software tools. These programs automate the detection and quantification of isotopologues from mass spectrometry data.
X13CMS is a notable software package that functions as an extension of the widely used XCMS platform. nih.govoup.com It is designed to globally track isotopic labels in untargeted metabolomics data. nih.govoup.com The workflow of X13CMS involves using the XCMS platform for peak detection and retention-time alignment in liquid chromatography/mass spectrometry (LC/MS) data. Subsequently, X13CMS identifies isotopologue groups corresponding to isotopically labeled compounds. nih.govoup.com This process is performed without prior knowledge of metabolic pathways, requiring only input parameters such as the mass difference between the unlabeled and labeled isotopes, the mass accuracy of the instrument, and the estimated retention-time reproducibility. nih.govoup.com Although the name suggests a focus on 13C, X13CMS can be utilized to track any isotopic label and can also detect differential labeling patterns between various biological conditions. nih.govoup.com
Miso is another powerful tool, implemented as an R package, designed for the analysis of data from multiple isotope labeling experiments. plos.orgbiorxiv.org It facilitates the detection of molecules labeled with various stable isotopes, including 13C. plos.org The workflow for Miso typically involves converting raw mass spectrometry data into an open format like mzXML, followed by preprocessing with the XCMS R package to generate a peak table that serves as the input for Miso. plos.org A key advantage of Miso is its ability to handle data from experiments using multiple isotopic precursors, a feature not commonly found in other tools. plos.orgbiorxiv.org The output is a data matrix containing sets of unlabeled and labeled ions with their retention times, m/z values, and the number of labeled atoms, which can be used for further database queries and biological interpretation. biorxiv.org
Beyond X13CMS and Miso, a suite of other software tools is available for analyzing isotopic labeling data, each with specific strengths and applications. These include tools for metabolic flux analysis (MFA) such as 13CFLUX2 , OpenFlux , and INCA , which are used for calculating metabolic fluxes under stationary or non-stationary conditions. 13cflux.netwikipedia.org Other tools like METRAN provide a comprehensive framework for experiment design, simulation, and statistical analysis in 13C-MFA. mit.edu
Interactive Table: Software Tools for Isotopic Data Analysis
| Software | Primary Function | Key Features |
|---|---|---|
| X13CMS | Global tracking of isotopic labels in untargeted metabolomics. nih.govoup.com | Extension of XCMS; detects differential labeling patterns. nih.govoup.com |
| Miso | Analysis of multiple isotope labeling data. plos.orgbiorxiv.org | R package; handles multiple precursors. plos.orgbiorxiv.org |
| 13CFLUX2 | Quantification of intracellular steady-state fluxes. 13cflux.net | High-performance simulator; supports various measurement types. 13cflux.net |
| METRAN | 13C-metabolic flux analysis, experiment design, and statistical analysis. mit.edu | Based on the Elementary Metabolite Units (EMU) framework. mit.edu |
| INCA | Isotopically non-stationary metabolic flux analysis (INST-MFA). wikipedia.org | Simulates transient isotope labeling experiments. wikipedia.org |
Statistical Methods for Interpreting Isotopic Enrichment Data
Traditionally, frequentist statistical methods have been used to calculate confidence intervals for flux estimates. However, these methods can sometimes lead to misinterpretations of flux uncertainty, as the confidence intervals can vary depending on the specific technique used for their calculation. nih.gov
More recently, Bayesian statistical methods have emerged as a powerful alternative for analyzing isotopic data. nih.govoup.com Bayesian inference provides a framework for quantifying the uncertainty of metabolic fluxes in a more reliable manner. nih.gov The Bayesian approach allows for the identification of the full distribution of fluxes that are compatible with the experimental data, offering a more nuanced understanding of the possible flux values. plos.orgbiorxiv.org This is particularly valuable in complex biological systems where multiple flux profiles might fit the data reasonably well. biorxiv.org
Software such as BayFlux implements this Bayesian approach, enabling flux space sampling through Bayesian inference and Markov Chain Monte Carlo (MCMC) methods. plos.orgbiorxiv.org This allows for the accurate quantification of uncertainty in calculated fluxes, even at the genome scale. plos.orgbiorxiv.org Bayesian methods can also be used to reveal couplings between intracellular fluxes and can help in determining unobserved fluxes. oup.com Furthermore, the application of Bayesian model averaging (BMA) in 13C-MFA can address the uncertainty associated with model selection, providing more robust flux inferences. nih.gov
The statistical analysis of isotopic data also involves correcting for the natural abundance of stable isotopes. cambridge.org This correction is crucial for accurately determining the amount of 13C derived from the tracer. cambridge.org Mathematical models and linear transforms are used to statistically separate the tracer-derived 13C from the naturally occurring 13C. cambridge.org
Interactive Table: Research Findings on L-TYROSINE (2-13C) Metabolism
| Study Focus | Organism/System | Key Finding | Quantitative Data Example |
|---|---|---|---|
| Phenylalanine and Tyrosine Kinetics | Human Adults | Whole-body tyrosine balance was at equilibrium with an intermediate phenylalanine intake. nih.gov | Tyrosine balance: -0.41 +/- 12.6 mg·kg⁻¹·d⁻¹ (not significantly different from zero). nih.gov |
| Tyrosine Metabolism and Glucose Homeostasis | Rodent INS1E β-cells, Human Islets | [13C] labeled tyrosine is metabolized into dopamine (B1211576). sochob.cl | Isotopic enrichment of dopamine derived from labeled tyrosine was detected in the pancreas. sochob.cl |
| Intracellular Metabolite Quantification | Human Cell Lines (HK-2, UOK-262, PANC-1, GIST-T1) | Different cell lines exhibit distinct intracellular concentrations and 13C enrichment of tyrosine. nih.gov | Intracellular tyrosine concentration in HK-2 cells: ~0.02 µmoles per million cells. nih.gov |
| Central Carbon Metabolism | Xanthomonas oryzae | 13C tracer from glucose was incorporated into tyrosine, confirming the activity of the pentose (B10789219) phosphate (B84403) pathway. mdpi.com | Average 13C fraction in Tyrosine (Tyr) was 34.68% when fed with 40% [13C6] glucose. mdpi.com |
Applications of L Tyrosine 2 13c in Metabolic Pathway Elucidation
Tracing of Neurotransmitter Biosynthesis Pathways
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L-Tyrosine as a Precursor for Catecholamines (Dopamine, Norepinephrine, Epinephrine)
Elucidation of Intermediary Carbon Metabolism
The introduction of L-TYROSINE (2-13C) into biological systems allows for the precise tracking of its carbon backbone as it integrates with central metabolic pathways. This provides a quantitative measure of carbon flow and helps in understanding the metabolic state of cells under various conditions.
Analysis of Carbon Flux through Central Metabolic Pathways (e.g., TCA cycle, Pentose (B10789219) Phosphate (B84403) Pathway)
L-TYROSINE (2-13C) serves as a powerful tracer for elucidating the contribution of tyrosine catabolism to the tricarboxylic acid (TCA) cycle and its interplay with the pentose phosphate pathway (PPP). Following the administration of L-TYROSINE (2-13C), the labeled carbon at the C2 position can be tracked as it enters various metabolic pools.
The degradation of tyrosine ultimately yields fumarate (B1241708) and acetoacetate. eurisotop.com Fumarate is a direct intermediate of the TCA cycle, and the entry of labeled fumarate derived from L-TYROSINE (2-13C) can be monitored to quantify the contribution of tyrosine to the TCA cycle flux. Acetoacetate is converted to acetoacetyl-CoA, which can then be converted to acetyl-CoA and enter the TCA cycle. The labeling patterns in TCA cycle intermediates, such as citrate, α-ketoglutarate, succinate, and malate, can be analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This analysis reveals the extent to which tyrosine catabolism fuels the TCA cycle.
The pentose phosphate pathway is crucial for generating NADPH and precursors for nucleotide biosynthesis. While tyrosine does not directly enter the PPP, the metabolic fate of its degradation products is intertwined with intermediates that can be shuttled into or out of the PPP. For instance, the acetyl-CoA derived from tyrosine can be used in various biosynthetic pathways that require PPP-derived precursors. By analyzing the isotopic enrichment in PPP-related metabolites, researchers can indirectly assess the metabolic relationship between tyrosine catabolism and PPP activity.
Table 1: Illustrative Data on the Contribution of L-TYROSINE (2-13C) to TCA Cycle Intermediates
| TCA Cycle Intermediate | Isotopic Enrichment (%) from L-TYROSINE (2-13C) |
| Fumarate | 15.2 ± 2.5 |
| Malate | 12.8 ± 2.1 |
| Citrate | 8.5 ± 1.5 |
| α-Ketoglutarate | 7.9 ± 1.3 |
| Succinate | 10.1 ± 1.8 |
This table presents hypothetical data illustrating the expected isotopic enrichment in TCA cycle intermediates following the administration of L-TYROSINE (2-13C) in a cell culture experiment. The data indicates a significant contribution of tyrosine to the TCA cycle pool.
Identifying Metabolic By-products and Their Origins
Stable isotope tracing with L-TYROSINE (2-13C) is a definitive method for identifying and tracing the origins of metabolic by-products. In large-scale cell cultures, such as those used for biopharmaceutical production, the accumulation of by-products can be detrimental to cell growth and productivity. By introducing L-TYROSINE (2-13C) into the culture medium, any metabolite that incorporates the 13C label can be unequivocally identified as being derived from tyrosine.
For example, in Chinese Hamster Ovary (CHO) cell cultures, comprehensive stable-isotope tracing has been used to identify numerous secreted by-products. chemie-brunschwig.ch When L-TYROSINE (2-13C) is used, mass spectrometry can detect the 13C label in various compounds, confirming their origin from tyrosine metabolism. This approach has been instrumental in identifying previously uncharacterized by-products and understanding the metabolic pathways that lead to their formation. This knowledge is critical for optimizing cell culture conditions and engineering cell lines for improved performance.
Characterization of Amino Acid Catabolism and Interconversion
L-TYROSINE (2-13C) is an essential tool for dissecting the pathways of amino acid breakdown and the conversion of one amino acid to another. This is particularly relevant for understanding the metabolism of aromatic amino acids.
Tyrosine Degradation Pathways
The catabolism of L-tyrosine is a multi-step enzymatic process that converts tyrosine into central metabolic intermediates. Using L-TYROSINE (2-13C), researchers can trace the flow of the carbon skeleton through this entire pathway. The initial step in tyrosine degradation is its conversion to p-hydroxyphenylpyruvate by tyrosine aminotransferase. The labeled C2 carbon remains intact through this transamination reaction. Subsequent enzymatic steps lead to the formation of homogentisate, which is then cleaved to produce maleylacetoacetate. Isomerization and hydrolysis of this compound yield fumarate and acetoacetate.
By measuring the isotopic enrichment of these intermediates, the activity of the tyrosine degradation pathway can be quantified. This is particularly useful in studying genetic disorders associated with deficiencies in the enzymes of this pathway, such as tyrosinemia and alkaptonuria.
Table 2: Tracing the 2-13C Label through the Tyrosine Degradation Pathway
| Metabolite | Labeled Position | Relevance in Pathway |
| L-TYROSINE (2-13C) | C2 | Starting labeled compound |
| p-Hydroxyphenylpyruvate | C2 | Product of transamination |
| Homogentisate | C2 of the acetate (B1210297) side chain | Key intermediate |
| Fumarate | C2 or C3 | TCA cycle intermediate |
| Acetoacetate | C2 or C4 | Ketone body |
This table illustrates the theoretical path of the 13C label from L-TYROSINE (2-13C) through its degradation pathway.
Phenylalanine Hydroxylation and Tyrosine Synthesis
In mammals, tyrosine can be synthesized from the essential amino acid phenylalanine through a process called hydroxylation, catalyzed by the enzyme phenylalanine hydroxylase. sigmaaldrich.com The study of this conversion is crucial for understanding metabolic diseases like phenylketonuria (PKU), which results from a deficiency in this enzyme.
While L-TYROSINE (2-13C) is not directly used to measure the rate of phenylalanine hydroxylation, it is often used in conjunction with labeled phenylalanine (e.g., [1-13C]phenylalanine) in tracer studies. In such studies, the appearance of labeled tyrosine from labeled phenylalanine provides a direct measure of the hydroxylation rate. L-TYROSINE (2-13C) can be used as an internal standard for the quantification of the newly synthesized labeled tyrosine, improving the accuracy of the measurement. These studies have been fundamental in determining the dietary requirements for phenylalanine and tyrosine in humans.
L Tyrosine 2 13c in Cellular and Organismal Research Models
In Vitro Cellular Systems
In controlled laboratory settings, L-Tyrosine (2-13C) is instrumental in dissecting cellular metabolism with high precision.
Cell Culture Models for Metabolic Profiling and Flux Analysis
The use of L-Tyrosine (2-13C) in cell culture is a cornerstone of metabolic profiling and metabolic flux analysis (MFA). medchemexpress.comnih.gov By introducing this labeled compound into cell culture media, researchers can track its incorporation into proteins and its conversion into various metabolites. cornell.edunih.gov This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of metabolic pathway activities. nih.govosti.gov For instance, studies have utilized 13C-labeled tyrosine to investigate melanin (B1238610) synthesis in melanocytes, revealing new details about the differential production of eumelanin (B1172464) and pheomelanin. cornell.edu
Metabolic flux analysis with L-Tyrosine (2-13C) helps to create a detailed map of intracellular reaction rates. osti.gov This approach is crucial for understanding how cells reprogram their metabolism in response to different conditions, such as in cancer, where metabolic pathways are often significantly altered. nih.govfrontiersin.org By tracing the 13C label, scientists can determine the relative contributions of different pathways to the synthesis of key metabolites. frontiersin.org
Table 1: Applications of L-Tyrosine (2-13C) in Cell Culture Models
| Research Area | Cell Type/Model | Key Findings |
| Melanin Metabolism | Melanocytes | Elucidated differential de novo synthesis of eumelanin and pheomelanin. cornell.edu |
| Cancer Metabolism | Human Cancer Cells | Identified active and inactive metabolic pathways, including de novo synthesis of proteins and nucleic acids. nih.gov |
| Metabolic Engineering | Saccharomyces cerevisiae | Determined metabolic fluxes to guide genetic modifications for increased fatty acid production. frontiersin.org |
| Neurotransmitter Synthesis | SY5Y Neuroblastoma Cells | Used as a precursor to study the synthesis of catecholamines. scientificlabs.co.uk |
Applications in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of "heavy" amino acids. nih.govisotope.com While L-arginine and L-lysine are most commonly used, L-tyrosine labeled with heavy isotopes like 13C can also be employed. scientificlabs.co.uknih.govsigmaaldrich.com
In a typical SILAC experiment, two cell populations are grown in media containing either the normal "light" amino acid or the "heavy" isotopically labeled version. nih.gov After a specific treatment or perturbation, the cell lysates are combined, and the proteins are analyzed by mass spectrometry. nih.govsigmaaldrich.com The mass difference between the light and heavy peptides allows for the accurate quantification of changes in protein abundance between the two conditions. nih.govisotope.com L-Tyrosine has been specifically mentioned as a supplement in media for SILAC experiments with neuroblastoma cells. scientificlabs.co.uk This approach has been instrumental in studying protein dynamics, post-translational modifications, and signaling pathways. researchgate.net
Ex Vivo Tissue Perfusion Models
Ex vivo tissue perfusion models bridge the gap between in vitro cell culture and in vivo studies by maintaining the architecture and cellular heterogeneity of an organ. bham.ac.uk In these systems, an isolated organ is kept viable by perfusing it with a nutrient-rich solution. The addition of L-Tyrosine (2-13C) to the perfusate allows for the investigation of organ-specific metabolism in a controlled environment. core.ac.uk
This technique has been applied to various organs, including the heart and kidney, to study metabolic fluxes under different physiological and pathological conditions. nih.govahajournals.org For example, researchers have used stable isotopes to trace the metabolic transformation of tyrosine in purified islet tissue to understand its role in dopamine (B1211576) production. researchgate.net These studies provide valuable insights into how an organ metabolizes tyrosine and how this metabolism is altered in disease states. bham.ac.uk
In Vivo Animal Models for Systemic Metabolic Studies
Mouse and Rat Models for Metabolic Reprogramming Research
Mouse and rat models are extensively used to study metabolic reprogramming in various diseases, particularly cancer. nih.govacu.edu.au By administering L-Tyrosine (2-13C) to these animals, scientists can trace its distribution and conversion into other metabolites throughout the body. nih.govnih.gov
In cancer research, these models have been used to investigate how tumors utilize tyrosine and how its metabolism is altered compared to healthy tissues. nih.gov For instance, studies have tracked the kinetics of 13C-labeled phenylalanine and its conversion to tyrosine in non-small cell lung carcinoma xenografts in mice, revealing heterogeneous metabolic activity within the tumor. nih.govacu.edu.au This information is critical for identifying potential therapeutic targets and developing new cancer treatments. nih.gov
Studies in rats have also explored the impact of L-tyrosine availability on catecholamine synthesis and metabolism in different brain regions, providing insights into the regulation of neurotransmitter systems. nih.gov
Table 2: Research Findings from In Vivo Animal Models Using Labeled Tyrosine
| Animal Model | Research Focus | Key Findings |
| Mouse (Xenograft) | Cancer Metabolism (NSCLC) | Demonstrated spatiotemporal intra-tumoral distribution of phenylalanine and tyrosine, with higher abundance in viable tumor regions. nih.govacu.edu.au |
| Rat | Neurotransmitter Metabolism | Showed that increased L-tyrosine availability elevates catecholamine synthesis and metabolism in the prefrontal cortex and striatum. nih.gov |
| Rat | Glucose Tolerance | Traced the metabolic transformation of orally administered labeled tyrosine to pancreatic dopamine. researchgate.netnih.gov |
| Rat (Glioma) | Brain Tumor Imaging | Used isotopically labeled tyrosine analogues to assess tumor uptake after resection. snmjournals.org |
Assessment of Organ-Specific Metabolic Activities
A key advantage of in vivo tracer studies with L-Tyrosine (2-13C) is the ability to assess the metabolic function of specific organs. nih.gov By analyzing tissue samples at different time points after tracer administration, researchers can determine the rate of tyrosine uptake, protein synthesis, and its conversion to other molecules in various organs. snmjournals.org
For example, the conversion of phenylalanine to tyrosine primarily occurs in the liver and kidneys, and labeled tracers can be used to quantify the activity of the enzyme phenylalanine hydroxylase in vivo. nih.govnih.gov This is crucial for studying diseases like phenylketonuria (PKU).
Furthermore, studies have investigated the role of tyrosine as a precursor for neurotransmitters in the brain. frontiersin.orgnih.gov Tracing the fate of labeled tyrosine in the brain helps to understand the dynamics of dopamine and norepinephrine (B1679862) synthesis and their role in neurological function and disease. hmdb.cawikipedia.org For instance, research in rats has linked plasma tyrosine levels to brain glycogen (B147801) dynamics during exercise. frontiersin.org
Genetic Models (e.g., CRISPR-Cas9) for Pathway Dissection
The integration of stable isotope tracers, such as L-TYROSINE (2-13C), with powerful gene-editing technologies like CRISPR-Cas9 has revolutionized the study of metabolic pathways. This combination allows researchers to create precise genetic modifications in cellular or organismal models and then observe the specific metabolic consequences by tracking the flow of the 13C label. This approach provides a direct link between genotype and metabolic phenotype, enabling an unambiguous dissection of complex biochemical networks. nih.govgoogle.com
The CRISPR-Cas9 system offers an efficient and highly specific method for genomic manipulation, including gene knockouts, insertions, and transcriptional regulation. frontiersin.orgumassmed.edu Researchers can target enzymes or regulatory proteins suspected of being involved in tyrosine metabolism. nih.govmdpi.com Once a specific genetic modification is made, L-TYROSINE (2-13C) is introduced into the system as a metabolic tracer. By using analytical techniques like mass spectrometry or NMR spectroscopy, the journey of the 13C atom from L-tyrosine into various downstream metabolites can be quantitatively monitored. nih.govresearchgate.net This technique, known as 13C Metabolic Flux Analysis (13C-MFA), quantifies the in-vivo rates of metabolic reactions. nih.govosti.gov
For example, to confirm the function of a putative tyrosine aminotransferase (TAT) gene, a researcher could use CRISPR-Cas9 to create a knockout mutant of that gene. mdpi.com By comparing the metabolic profile of the knockout model to a wild-type control after administration of L-TYROSINE (2-13C), specific changes in pathway flux can be identified. An accumulation of the labeled L-tyrosine and a reduction of its downstream catabolites in the knockout model would provide strong evidence for the gene's function in that specific metabolic step. mdpi.com
Furthermore, this methodology is crucial for studying metabolic diseases. Hereditary Tyrosinemia Type I (HT1), for example, is caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway. nih.gov Studies have successfully used CRISPR-Cas9 to correct the mutated FAH gene in animal models. umassmed.edunih.gov The use of L-TYROSINE (2-13C) in these corrected models can verify the restoration of normal tyrosine catabolism by tracing the labeled carbon through the entire degradation pathway to its final products, confirming functional cure at a metabolic level.
The table below illustrates hypothetical research findings from experiments combining CRISPR-Cas9 editing with L-TYROSINE (2-13C) tracing to dissect tyrosine metabolism.
| Genetic Modification (CRISPR-Cas9 Target) | Model Organism | Observed Effect on L-TYROSINE (2-13C) Metabolism | Inferred Pathway Dissection |
|---|---|---|---|
| FAH Gene Knockout | Hepatocyte Cell Line | Accumulation of 13C-labeled fumarylacetoacetate and upstream intermediates. Absence of 13C in fumarate (B1241708) and acetoacetate. | Confirms the essential role of FAH in the final step of tyrosine catabolism. nih.gov |
| ARO4 Gene (Feedback-resistant mutant) | S. cerevisiae | Increased flux of 13C from shikimate pathway precursors into the L-tyrosine pool. | Demonstrates successful removal of feedback inhibition, enhancing the carbon flow towards L-tyrosine synthesis. aalto.fi |
| Tyrosinase (TYR) Gene Knockdown (CRISPRi) | Melanoma Cell Line | Reduced incorporation of 13C into melanin pigments. Increased flux of L-TYROSINE (2-13C) towards other pathways like protein synthesis or degradation. | Quantifies the role of tyrosinase in melanogenesis and illustrates the metabolic rerouting when a key pathway is inhibited. |
| Tyrosine Hydroxylase (TH) Overexpression | Neuronal Cell Line | Enhanced conversion of L-TYROSINE (2-13C) to L-DOPA (2-13C) and downstream catecholamines. | Highlights TH as the rate-limiting step in catecholamine biosynthesis. |
Advanced Methodological Considerations and Research Challenges
Purity and Isotopic Integrity Assessment of L-TYROSINE (2-13C)
The utility of L-TYROSINE (2-13C) as a tracer in metabolic research is fundamentally dependent on its chemical and isotopic purity. Ensuring high enrichment levels and the correct positioning of the ¹³C label are critical for the accuracy of experimental outcomes. chempep.com Manufacturers of stable isotope-labeled compounds employ rigorous quality control measures to verify the purity and isotopic integrity of their products. ckisotopes.comotsuka.co.jp
Chemical Purity: This refers to the absence of contaminants other than the specified isotopologue. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (qNMR) spectroscopy are used to assess chemical purity. researchgate.net These methods can detect and quantify non-isotopic impurities that could interfere with biological processes or analytical measurements. researchgate.net
Isotopic Purity (Enrichment): This is the percentage of the compound that is labeled with the stable isotope at the specified position. For L-TYROSINE (2-¹³C), this means the carbon at the second position of the tyrosine molecule is ¹³C. Mass spectrometry (MS) is the primary technique for determining isotopic enrichment. chempep.comoup.com High-resolution mass spectrometry can differentiate between molecules with very small mass differences, ensuring accurate quantification of the labeled species. acs.org Isotopic purity is crucial as the presence of unlabeled (¹²C) tyrosine can dilute the tracer pool, leading to an underestimation of metabolic rates. ckisotopes.com
Positional Integrity: It is essential to confirm that the ¹³C atom is exclusively at the intended '2' position. NMR spectroscopy is particularly powerful for determining the exact location of the isotopic label within the molecule. chempep.comresearchgate.net Any deviation from the specified labeling pattern can lead to erroneous interpretations of metabolic pathways.
The following table outlines the key parameters and methods used in assessing the quality of L-TYROSINE (2-¹³C).
| Parameter | Description | Primary Analytical Techniques |
| Chemical Purity | The proportion of the sample that is L-Tyrosine, regardless of its isotopic composition. | HPLC, qNMR |
| Isotopic Enrichment | The percentage of L-Tyrosine molecules that contain ¹³C at the second carbon position. | Mass Spectrometry (GC-MS, LC-MS), Isotope Ratio Mass Spectrometry (IRMS) chempep.comoup.com |
| Positional Isomerism | Confirmation that the ¹³C label is located specifically at the C-2 position. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Challenges in Precursor Pool Enrichment Measurement
A significant challenge in studies using L-TYROSINE (2-¹³C) to measure protein synthesis is the accurate determination of the precursor pool enrichment. unja.ac.id The "true" precursor for protein synthesis is the aminoacyl-tRNA (tyrosyl-tRNA), which is the form of tyrosine directly incorporated into a growing polypeptide chain. unja.ac.idphysiology.org
However, measuring the isotopic enrichment of aminoacyl-tRNA is technically demanding due to its extremely low intracellular concentration and rapid turnover. unja.ac.id This necessitates the use of surrogate pools that are more easily accessible. The most commonly used surrogate precursor pools are:
Plasma/Serum Free Amino Acids: This is the most accessible pool, requiring only a blood sample. However, the isotopic enrichment in plasma may not accurately reflect the enrichment at the site of protein synthesis within the cell, as it doesn't account for intracellular dilution by unlabeled amino acids from protein breakdown. unja.ac.idnih.gov
Intracellular Free Amino Acids: This pool, obtained from tissue biopsies, provides a closer approximation of the precursor enrichment than plasma. physiology.org Nevertheless, obtaining tissue samples is invasive, and the intracellular pool can be compartmentalized, meaning the enrichment may still not perfectly match that of the aminoacyl-tRNA. physiology.org
The choice of precursor pool can significantly impact the calculated rates of protein synthesis. nih.gov For example, using plasma enrichment as the precursor often leads to an underestimation of the true synthesis rate because the enrichment of intracellular amino acids is typically lower than that in the plasma. nih.gov The disparity between different precursor pools is a critical consideration in the design and interpretation of tracer studies.
| Precursor Pool | Advantages | Disadvantages |
| Plasma/Serum Free Amino Acids | Easily accessible via blood draw; minimally invasive. unja.ac.id | May not accurately reflect intracellular enrichment; can lead to underestimation of synthesis rates. unja.ac.idnih.gov |
| Intracellular Free Amino Acids | Closer approximation of the true precursor pool than plasma. physiology.org | Requires invasive tissue biopsies; subject to intracellular compartmentalization. physiology.org |
| Aminoacyl-tRNA | The direct precursor for protein synthesis, providing the most accurate measurement. unja.ac.id | Technically difficult to measure due to low concentration and high turnover. unja.ac.id |
Data Interpretation and Correction for Background Enrichment
Accurate data interpretation in tracer studies with L-TYROSINE (2-¹³C) requires correcting for the natural abundance of stable isotopes. uni-regensburg.denih.gov Carbon-13 (¹³C) occurs naturally at an abundance of approximately 1.1% of all carbon atoms. purdue.eduresearchgate.net When analyzing samples using mass spectrometry, the instrument detects both the ¹³C introduced by the tracer and the naturally occurring ¹³C.
Failure to correct for this background enrichment will lead to an overestimation of the tracer's incorporation into the product molecule (e.g., a newly synthesized protein). uni-regensburg.de This correction is particularly important when measuring low rates of synthesis or when the isotopic enrichment of the precursor pool is low. mdpi.com
The correction process involves:
Measuring the Mass Isotopomer Distribution (MID): Mass spectrometry measures the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of the analyte. nih.govmdpi.com
Applying a Correction Algorithm: Mathematical algorithms or correction matrices are used to subtract the contribution of naturally abundant isotopes from the measured signal. uni-regensburg.deresearchgate.net These corrections account for the probability of finding ¹³C (and other heavy isotopes like ¹⁵N, ¹⁸O, ²H) in the analyte and any derivatizing agents used for analysis. mdpi.comresearchgate.net
Several software tools have been developed to automate these corrections, improving the accuracy and reproducibility of the results. uni-regensburg.de The choice of correction method can influence the final calculated flux rates, highlighting the need for standardized and validated data processing workflows. uni-regensburg.denih.gov
Limitations in Applying L-TYROSINE (2-13C) in Specific Research Contexts
While a valuable tool, L-TYROSINE (2-¹³C) has limitations in certain research applications.
Slow Turnover Proteins and Tissues: In tissues with very slow protein turnover rates (e.g., collagen in connective tissue), the incorporation of the tracer over a typical experimental period (hours to a few days) may be too low to be detected accurately above the natural background enrichment. unja.ac.id This makes it challenging to study the synthesis of such proteins using short-term infusions of L-TYROSINE (2-¹³C).
Studies of Tyrosine Catabolism: L-TYROSINE (2-¹³C) is less ideal for tracing the complete catabolic pathway of tyrosine. The label is on the second carbon of the amino acid backbone. During catabolism, tyrosine is converted to homogentisate, and then to maleylacetoacetate and fumarylacetoacetate, which is finally cleaved into fumarate (B1241708) and acetoacetate. wikipedia.org The carbon skeleton is significantly rearranged, and the C-2 label can be lost as CO₂ or enter central carbon metabolism, making it difficult to trace the fate of the entire original molecule through these complex pathways. scribd.com
High-Flux Pathways: In conditions of very high metabolic flux, the tracer might be rapidly diluted or metabolized, making it difficult to maintain a steady-state enrichment in the precursor pool, which is an assumption for many kinetic models. cambridge.org
Inaccessibility of Tissues: For some tissues, such as the brain in human studies, obtaining biopsies to measure intracellular or protein-bound enrichment is not feasible. mdpi.comnih.gov This limits the application to measurements in accessible compartments like blood or using non-invasive imaging techniques like Positron Emission Tomography (PET) with radiolabeled tyrosine analogs, which have their own set of limitations. mdpi.comthno.org
Future Directions and Emerging Research Avenues for L Tyrosine 2 13c
Integration with Multi-Omics Data (Genomics, Transcriptomics, Proteomics) for Systems Biology
The era of systems biology demands a holistic understanding of biological processes, which can be achieved by integrating data from various "omics" platforms. L-tyrosine (2-13C) is poised to play a crucial role in this integrated approach by providing dynamic functional information that complements the static snapshots offered by genomics, transcriptomics, and proteomics.
The integration of metabolomics data, such as that derived from L-tyrosine (2-13C) tracing, with other omics datasets allows for a more comprehensive understanding of cellular regulation. frontiersin.orgresearchgate.net For instance, by combining transcriptomic and metabolomic analyses, researchers can investigate the mechanisms of plant disease resistance. frontiersin.org In the context of human health, multi-omics approaches are being used to uncover the complex molecular networks underlying diseases like multiple sclerosis and gastric cancer. nih.govnih.gov
Recent studies have demonstrated the power of integrating proteomics and metabolomics to identify correlations between protein levels and metabolite concentrations. For example, a study on multiple sclerosis patients revealed significant correlations between the levels of certain proteins and metabolites, including a negative correlation between LAMP1 protein levels and L-tyrosine levels. nih.gov This type of integrated analysis can help to build predictive regulatory network models and identify new gene functions. biorxiv.orgplos.org
The future of systems biology will likely involve the development of more sophisticated computational tools and platforms for seamless data integration. researchgate.netnih.gov These tools will enable researchers to build comprehensive models of cellular processes that incorporate dynamic flux data from L-tyrosine (2-13C) experiments, leading to a more complete and predictive understanding of biological systems in both health and disease. ub.edu
Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity
Advancements in analytical techniques are continuously pushing the boundaries of what can be achieved with isotopic tracers like L-tyrosine (2-13C). The development of methods with enhanced resolution and sensitivity is crucial for detecting subtle metabolic changes and for analyzing samples with low analyte concentrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing 13C-labeled compounds. Techniques such as spin-state selective 13C frequency editing have been shown to significantly improve both the sensitivity and resolution of 1H-13C correlation spectra. acs.org Isotopic labeling itself greatly enhances the signal-to-noise ratio in 13C NMR, which is particularly beneficial for complex experiments like INADEQUATE that reveal carbon-carbon connectivity. nih.gov Furthermore, methods like proton decoupling can improve sensitivity by preventing the splitting of 13C signals. nih.gov
Mass spectrometry (MS) coupled with liquid chromatography (LC) is another key analytical platform for metabolomics. researchgate.net The use of 13C-labeled internal standards, including various isotopologues of L-tyrosine, is standard practice in MS-based experiments for both qualitative and quantitative analysis. isotope.commedchemexpress.com Ultra-high performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry offers high sensitivity and allows for the analysis of a wide range of metabolites. researchgate.netnih.gov The development of novel spectrophotometric and electrochemical methods also provides alternative approaches for the determination of tyrosine in various samples. researchgate.netnih.govacs.org
Future developments will likely focus on further improving the sensitivity of these techniques, enabling the analysis of even smaller sample sizes and the detection of very low-abundance metabolites. researchgate.netismrm.org Combining different analytical platforms, such as NMR and LC-MS, can provide complementary information and lead to more confident compound identification. nih.gov
Expansion of Applications in Complex Biological Systems and Host-Microbe Interactions
The utility of L-tyrosine (2-13C) extends beyond simple cell culture models to the study of complex biological systems, including whole organisms and their interactions with microbial communities. These in vivo studies are essential for understanding metabolism in a physiologically relevant context.
Isotope-labeled amino acids, such as the various labeled forms of L-tyrosine, are used in biomolecular NMR and metabolomics studies to investigate protein structure and dynamics, as well as metabolic pathways within living organisms. isotope.comisotope.com For example, 13C Magnetic Resonance Spectroscopy (MRS) using labeled substrates has shown diagnostic promise in clinical settings. nih.gov
The expansion of these applications will be facilitated by the continued development of analytical techniques with high sensitivity and spatial resolution, allowing for the analysis of specific tissues and cell types within a complex organism. nih.gov
Refinement of Computational Models for More Accurate Flux Determination
Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.govsci-hub.seresearchgate.net The accuracy of MFA is highly dependent on the underlying computational models that are used to interpret the isotopic labeling patterns of metabolites.
The core of 13C-MFA involves creating a stoichiometric model of the metabolic network and then using computational algorithms to find the set of fluxes that best explains the experimentally measured distribution of 13C isotopes. nih.govsci-hub.se These models can range from relatively simple representations of central carbon metabolism to more comprehensive, genome-scale models. ub.edunih.gov
Several computational approaches have been developed to handle the complexity of isotopomer analysis, including cumomer and elementary metabolite unit (EMU) methods. vanderbilt.edu These methods have made it possible to perform flux analysis in large and complex metabolic networks. vanderbilt.edu The development of standardized modeling languages, such as FluxML, aims to improve the reproducibility and exchange of these complex models between different research groups. frontiersin.org
Future refinements in computational modeling for MFA will likely focus on several key areas:
Improved algorithms: Developing more efficient and robust algorithms for solving the complex systems of equations involved in flux calculations. vanderbilt.edutum.de
Integration of multi-omics data: Incorporating data from genomics, transcriptomics, and proteomics to constrain and improve the accuracy of metabolic models.
Dynamic modeling: Moving beyond steady-state assumptions to model the dynamic changes in metabolic fluxes over time. nih.gov
Handling of complex experimental designs: Developing models that can accommodate data from parallel labeling experiments and other advanced experimental setups. sci-hub.se
These advancements will lead to more accurate and reliable determinations of metabolic fluxes, providing deeper insights into the regulation and function of metabolic networks.
Exploration of New Biotechnological Synthesis Routes for Isotope-Labeled Tyrosine
The availability of high-purity, specifically labeled L-tyrosine, such as L-tyrosine (2-13C), is essential for the research applications described above. While chemical synthesis methods exist, biotechnological routes using engineered microorganisms are becoming increasingly attractive due to their potential for cost-effective and environmentally friendly production. nih.govresearchgate.net
The industrial synthesis of L-tyrosine has largely shifted towards fermentation-based processes using engineered strains of bacteria like Escherichia coli and Corynebacterium glutamicum. wikipedia.org These microorganisms can be genetically modified to overproduce tyrosine from simple carbon sources like glucose. nih.govresearchgate.net Strategies for improving production strains often involve eliminating feedback inhibition in key metabolic pathways and increasing the supply of precursor molecules. researchgate.net
For the production of isotope-labeled tyrosine, these fermentation processes can be adapted to use 13C-labeled substrates, such as [13C]-glucose. nih.govplos.org Fed-batch fermentation techniques, where labeled substrates are added at specific times during the cultivation, can be used to maximize the incorporation of the isotope into the desired product and improve cost-effectiveness. plos.org
Alternative biocatalytic methods are also being explored. For example, the enzyme tyrosine phenol-lyase can catalyze the synthesis of tyrosine from phenol, pyruvate, and ammonia. nih.govacs.org This enzymatic approach can also be used to produce derivatives of tyrosine. acs.org
Future research in this area will likely focus on:
Strain development: Further engineering of microbial strains for even higher yields and productivities of L-tyrosine. nih.govgoogle.com
Process optimization: Improving fermentation and downstream processing techniques to reduce costs and increase purity. chemie-brunschwig.ch
Novel enzymatic routes: Discovering and engineering new enzymes and biocatalytic cascades for the synthesis of specifically labeled tyrosine and its derivatives. acs.org
These advancements in biotechnological production will ensure a reliable and affordable supply of L-tyrosine (2-13C) and other isotopically labeled compounds, further fueling innovation in metabolic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
